Bourgeonal

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-tert-butylphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h6-10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJUFJKVIYFBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044808 | |

| Record name | 3-(4-tert-Butylphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenepropanal, 4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18127-01-0 | |

| Record name | Bourgeonal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18127-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bourgeonal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018127010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanal, 4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(4-tert-Butylphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-tert-butylphenyl)propionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOURGEONAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3XVS6E70V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bourgeonal: Chemical Structure, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bourgeonal, a synthetic aromatic aldehyde, is a molecule of significant interest in both the fragrance industry and the field of reproductive biology. Possessing a characteristic lily-of-the-valley scent, its primary biological role has been identified as a potent chemoattractant for human spermatozoa. This activity is mediated through the ectopic olfactory receptor OR1D2 (also known as hOR17-4), which is expressed on the surface of sperm cells. Activation of this receptor by this compound initiates a sophisticated signaling cascade, leading to an increase in intracellular calcium and ultimately modulating sperm motility. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, the intricate details of its interaction with the OR1D2 receptor, and the subsequent signaling pathway. Furthermore, it offers detailed experimental protocols for studying its effects, catering to researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

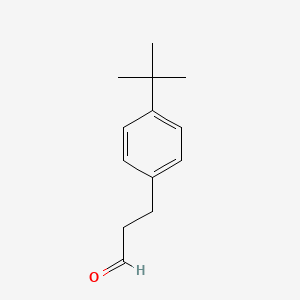

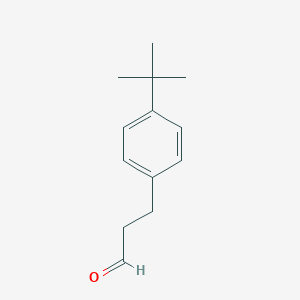

This compound, with the IUPAC name 3-(4-tert-butylphenyl)propanal and CAS Number 18127-01-0, is a colorless to pale yellow liquid.[1][2] Its chemical formula is C13H18O.[3] The molecule consists of a benzene (B151609) ring substituted with a tert-butyl group at the para position and a propanal group.

Chemical Structure

The chemical structure of this compound is characterized by a p-tert-butylphenyl group attached to a propanal moiety.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C13H18O | [3][4][5] |

| Molecular Weight | 190.28 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1][2][5] |

| Odor | Floral, lily-of-the-valley, watery, green, aldehydic | [1][2] |

| Boiling Point | 265.1 °C | [1] |

| Density | 0.938 g/cm³ | [1] |

| Refractive Index (@ 20°C) | 1.508 - 1.512 | [4] |

| Vapor Pressure (@ 25°C) | 0.009 mmHg | [4] |

| Flash Point | 73 °C | [4] |

| Log P | 3.2 | [4] |

| Solubility | Soluble in alcohol and oils; limited solubility in water | [5] |

Table 1. Physicochemical properties of this compound.

Biological Activity and Signaling Pathway

This compound is a potent agonist for the human olfactory receptor OR1D2.[6] This receptor is notably expressed not only in the olfactory epithelium but also on the midpiece of human spermatozoa.[3]

Role in Sperm Chemotaxis

In the context of reproductive biology, this compound acts as a chemoattractant for human sperm.[2] It is believed to mimic the natural ligands present in the female reproductive tract that guide sperm towards the ovum.[1] In vitro studies have demonstrated that this compound can induce a rapid and transient increase in intracellular calcium ([Ca²⁺]i) in sperm, which in turn enhances sperm motility and directs their movement.[2][7]

The OR1D2 Signaling Cascade

The binding of this compound to the G-protein coupled receptor OR1D2 initiates a downstream signaling cascade. While the canonical olfactory signaling pathway involves the activation of adenylyl cyclase (AC) and subsequent production of cyclic AMP (cAMP), some studies suggest a more direct link to calcium channels in sperm. The generally accepted pathway is as follows:

-

Receptor Activation: this compound binds to the OR1D2 receptor on the sperm's surface.

-

G-Protein Activation: This binding activates an associated G-protein (likely Gαolf).

-

Adenylyl Cyclase Activation: The activated G-protein stimulates adenylyl cyclase, leading to the conversion of ATP to cAMP.

-

Ion Channel Opening: The increase in intracellular cAMP levels is thought to open cyclic nucleotide-gated (CNG) channels, allowing an influx of Ca²⁺ into the sperm cell.

-

Modulation of Motility: The resulting rise in [Ca²⁺]i triggers a series of events that alter the flagellar beat pattern, leading to hyperactivation and chemotactic behavior.

However, it is important to note that some research suggests this compound may directly open CatSper (cation channels of sperm) ion channels, bypassing the traditional cAMP pathway, although this effect is observed at much higher concentrations than progesterone, another known sperm chemoattractant.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on sperm.

Sperm Chemotaxis Assay using a Microfluidic Device

This protocol describes a method to observe and quantify the chemotactic response of sperm to a this compound gradient using a microfluidic device.

Materials:

-

Microfluidic device with a central channel for sperm and two side channels for creating a chemical gradient.

-

Human semen sample from a healthy donor.

-

Human Tubal Fluid (HTF) medium.

-

This compound stock solution (e.g., 1 mM in DMSO).

-

Syringe pumps.

-

Inverted microscope with a camera.

-

Image analysis software.

Procedure:

-

Sperm Preparation:

-

Allow the semen sample to liquefy for 30-60 minutes at 37°C.

-

Separate motile sperm using a swim-up procedure or density gradient centrifugation.

-

Resuspend the motile sperm in HTF medium to a final concentration of 5-10 x 10⁶ cells/mL.

-

Incubate the sperm suspension for at least 1 hour at 37°C in a 5% CO₂ atmosphere to allow for capacitation.

-

-

Device Setup:

-

Prime the microfluidic device with HTF medium to remove any air bubbles.

-

Set up two syringe pumps, one with HTF medium containing the desired concentration of this compound (e.g., 10 µM) and the other with HTF medium alone (control).

-

Connect the syringes to the inlets of the side channels of the microfluidic device.

-

-

Chemotaxis Experiment:

-

Introduce the capacitated sperm suspension into the central channel of the device.

-

Start the flow from the syringe pumps at a low, stable rate to establish a chemical gradient across the central channel.

-

Place the device on the stage of the inverted microscope and record time-lapse videos of sperm movement for 15-30 minutes.

-

-

Data Analysis:

-

Use image analysis software to track the swimming paths of individual sperm.

-

Quantify the chemotactic response by calculating the chemotaxis index, which is the net displacement of sperm towards the this compound source.

-

Calcium Imaging in Human Sperm

This protocol details the measurement of intracellular calcium changes in sperm in response to this compound stimulation using a fluorescent Ca²⁺ indicator.

Materials:

-

Capacitated human sperm suspension.

-

Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

HTF medium.

-

This compound stock solution.

-

Fluorescence microscope with a calcium imaging system.

Procedure:

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM (e.g., 10 µM) and Pluronic F-127 (0.02%) in HTF medium.

-

Add the loading solution to the capacitated sperm suspension and incubate for 30-45 minutes at 37°C in the dark.

-

Wash the sperm twice by centrifugation and resuspension in fresh HTF medium to remove excess dye.

-

-

Imaging:

-

Place a droplet of the dye-loaded sperm suspension on a glass-bottom dish.

-

Mount the dish on the fluorescence microscope stage.

-

Acquire a baseline fluorescence signal for 1-2 minutes.

-

Add this compound to the dish to achieve the desired final concentration.

-

Record the changes in fluorescence intensity over time.

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual sperm heads.

-

Measure the mean fluorescence intensity within each ROI for each time point.

-

Normalize the fluorescence data (F/F₀) to the baseline fluorescence to represent the change in intracellular Ca²⁺ concentration.

-

OR1D2 Receptor Binding Assay

A direct radioligand binding assay for OR1D2 is challenging due to the difficulty in expressing and purifying olfactory receptors in a functional state. An alternative is a competitive binding assay using a cell line stably expressing OR1D2 and a known labeled ligand. However, as there is no commercially available radiolabeled ligand for OR1D2, a functional assay measuring a downstream signaling event, such as cAMP production, is more common.

Protocol: cAMP Measurement Assay

This protocol measures the production of cAMP in a cell line expressing OR1D2 upon stimulation with this compound.

Materials:

-

HEK293 cells stably transfected with the human OR1D2 gene.

-

Cell culture medium (e.g., DMEM).

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

This compound solutions of varying concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

-

Cell Culture:

-

Culture the OR1D2-expressing HEK293 cells to confluency in a 96-well plate.

-

-

Assay:

-

Remove the culture medium and wash the cells with stimulation buffer.

-

Add different concentrations of this compound (and a control) to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP concentration using the chosen assay kit.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the this compound concentration.

-

Calculate the EC₅₀ value to determine the potency of this compound.

-

Conclusion

This compound is a fascinating molecule that bridges the gap between the perception of scent and the fundamental processes of human reproduction. Its specific interaction with the OR1D2 receptor in sperm provides a unique model for studying chemosensation in non-olfactory tissues. The detailed understanding of its chemical structure, biological activity, and the associated signaling pathways, along with robust experimental protocols, is crucial for researchers in reproductive biology and professionals in drug development who may be interested in modulating sperm function. Further research into the endogenous ligands of OR1D2 and the precise downstream mechanisms of this compound action will undoubtedly provide deeper insights into the intricate process of fertilization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Controlling fertilization and cAMP signaling in sperm by optogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 7. moleculardevices.com [moleculardevices.com]

The Scent of Direction: Bourgeonal's Role as a Human Sperm Chemoattractant

An In-depth Technical Guide for Researchers and Drug Development Professionals

The discovery that human sperm can "smell" and swim towards certain odorants has revolutionized our understanding of fertilization. This guide delves into the core of this phenomenon, focusing on bourgeonal, a synthetic lily-of-the-valley fragrance, and its role as a potent chemoattractant for human spermatozoa. We will explore the molecular mechanisms, present key quantitative data, detail experimental protocols, and visualize the intricate signaling pathways involved.

The Olfactory Receptor on Sperm: hOR17-4

The journey to understanding sperm chemotaxis took a significant leap with the identification of a specific olfactory receptor, hOR17-4 (also known as OR1D2), on the surface of human sperm.[1][2] This receptor, primarily located in the midpiece of the sperm flagellum, is also found in the human nose, suggesting a shared mechanism of odor perception.[1] this compound was identified as a powerful agonist for hOR17-4, effectively activating the receptor and initiating a signaling cascade that guides the sperm's movement.[1][3]

Quantitative Data on this compound-Sperm Interaction

The interaction between this compound and human sperm has been quantified in various studies, providing valuable data for researchers. The following tables summarize key findings on the effective concentrations of this compound and its antagonist, undecanal, as well as their impact on sperm physiology.

| Compound | Parameter | Value | Reference |

| This compound | Effective Concentration for Chemotaxis | ≥ 10⁻⁸ M | [3] |

| This compound | K₁/₂ for Ca²⁺ Signal Amplitude | 65 µM | [3] |

| Undecanal | Concentration for Inhibition of this compound Effects | 10⁻⁷ M (equimolar to this compound) | [3] |

| Undecanal | K₁/₂ for Ca²⁺ Signal Amplitude | 28 ± 6 µM | [3] |

Table 1: Effective Concentrations and Half-Maximal Response of this compound and its Antagonist Undecanal.

| Condition | Parameter | Fold Change | Reference |

| 80 µM this compound | Monovalent CatSper Current (-60 mV) | 2.3 ± 0.4 | [3] |

| 80 µM this compound | Monovalent CatSper Current (+60 mV) | 1.8 ± 0.3 | [3] |

Table 2: Effect of this compound on CatSper Channel Currents.

The this compound Signaling Pathway: A Tale of Two Theories

The signaling cascade initiated by this compound binding to hOR17-4 is a topic of ongoing research and some debate. Two primary models have emerged: the canonical olfactory signaling pathway and a more direct activation of the CatSper ion channel.

The Canonical Olfactory Signaling Pathway

The initially proposed mechanism mirrors the olfactory signal transduction pathway found in the nose.[4][5] This pathway suggests that this compound binding to the G-protein coupled receptor (GPCR) hOR17-4 activates a G-protein (Gαs/olf).[6] This, in turn, stimulates a particulate adenylate cyclase (AC) to produce cyclic AMP (cAMP).[4][6] The increase in cAMP is thought to open cyclic nucleotide-gated (CNG) channels, leading to an influx of Ca²⁺, which ultimately modulates sperm motility and direction.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. Human olfactory sensitivity for this compound and male infertility: a preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The CatSper channel: a polymodal chemosensor in human sperm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

The Chemotactic Dance of Life: An In-depth Technical Guide to the Bourgeonal-Induced Chemotaxis in Human Spermatozoa

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a spermatozoon to the oocyte is a remarkable feat of cellular navigation, guided by a sophisticated system of chemical cues. Among the chemoattractants implicated in this process, the fragrant aldehyde bourgeonal has emerged as a key player in elucidating the molecular mechanisms of human sperm chemotaxis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the signaling cascade it initiates, the experimental protocols used to study this phenomenon, and the quantitative data that underpin our current understanding. This document is intended for researchers, scientists, and professionals in drug development who are interested in the intricate signaling pathways governing fertilization and the potential for targeting these pathways for therapeutic or contraceptive purposes.

Core Mechanism of Action

This compound acts as a chemoattractant for human spermatozoa by activating a specific olfactory receptor, hOR1D2 (formerly known as hOR17-4), which is expressed on the surface of the sperm midpiece.[1][2] This initiates a G-protein-coupled receptor (GPCR) signaling cascade that ultimately leads to a localized influx of calcium ions (Ca²⁺), altering the flagellar beat pattern and directing the sperm towards the source of the this compound.

The binding of this compound to hOR1D2 is thought to activate the olfactory-specific G-protein alpha subunit, Gαolf.[3] This, in turn, stimulates the activity of adenylyl cyclase (AC), an enzyme responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP). The subsequent rise in intracellular cAMP was initially thought to directly activate the principal calcium channel in sperm, CatSper (cation channel of sperm). However, recent evidence suggests that cAMP and the cAMP/PKA signaling pathway do not directly activate the CatSper channel.[4][5][6][7] Instead, it is proposed that the signaling cascade initiated by this compound sensitizes the CatSper channel to other stimuli or that other downstream effectors of cAMP are involved in modulating sperm motility. The precise mechanism by which the signal is transduced from cAMP to CatSper remains an active area of research.

The activation of the CatSper channel leads to an influx of Ca²⁺ into the sperm flagellum.[8] This localized increase in intracellular calcium is the critical event that modulates the asymmetry of the flagellar beat, causing the sperm to turn and reorient its swimming path towards the higher concentration of this compound.

Signaling Pathway Diagram

Caption: this compound signaling pathway in human sperm.

Quantitative Data on this compound's Action

The following tables summarize the quantitative data from various studies on the effects of this compound on human sperm.

| Parameter | Value | Reference(s) |

| This compound Concentration for Chemotaxis | 10 µM - 100 µM | [1] |

| This compound Concentration for Ca²⁺ Influx | 10 µM - 100 µM | [8] |

| EC₅₀ for Progesterone-induced Ca²⁺ influx | 23 ± 4 nM | [4] |

Table 1: Effective Concentrations of this compound

| Motility Parameter | Observation | Reference(s) |

| Progressive Motility | Significantly enhanced in the presence of this compound. | [1] |

| Curvilinear Velocity (VCL) | Increased in response to a temporal gradient of this compound. | [1] |

| Straight-Line Velocity (VSL) | Generally shows a decrease in linearity upon stimulation, indicating turning behavior. | [9] |

| Linearity (LIN) | Decreased in response to this compound, reflecting chemotactic turning. | [9] |

| Amplitude of Lateral Head (ALH) | Increased in response to a temporal gradient of this compound. | |

| Beat Cross Frequency (BCF) | Modulated by chemoattractants. | [2] |

Table 2: Effects of this compound on Sperm Motility Parameters (CASA Analysis)

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following are synthesized protocols for key experiments used to study this compound-induced sperm chemotaxis.

Human Sperm Chemotaxis Assay (Zigmond Chamber)

This protocol describes a classic method for observing and quantifying sperm chemotaxis in a stable chemical gradient.

Materials:

-

Zigmond chamber

-

Coverslips (22x22 mm)

-

Human semen sample from healthy, normozoospermic donors (after 3-5 days of sexual abstinence)

-

Sperm washing medium (e.g., Ham's F-10 or Human Tubal Fluid medium) supplemented with human serum albumin (HSA)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Control solution (sperm washing medium with the same concentration of DMSO as the this compound solution)

-

Phase-contrast microscope with a camera for video recording

-

Image analysis software with sperm tracking capabilities

Procedure:

-

Sperm Preparation:

-

Allow the semen sample to liquefy at 37°C for 30-60 minutes.

-

Prepare a motile sperm fraction using a swim-up or density gradient centrifugation method.

-

Wash the motile sperm fraction by centrifugation and resuspend in the sperm washing medium to a final concentration of 2-5 x 10⁶ sperm/mL.

-

Incubate the sperm suspension at 37°C in a 5% CO₂ atmosphere for at least 1 hour to allow for capacitation.

-

-

Chamber Preparation:

-

Clean the Zigmond chamber and coverslip thoroughly.

-

Place the coverslip over the two parallel wells of the Zigmond chamber, creating a narrow bridge between them.

-

-

Loading the Chamber:

-

Gradient Formation and Observation:

-

Allow the chamber to incubate at 37°C for 15-20 minutes to establish a stable concentration gradient across the bridge.

-

Place the chamber on the microscope stage and focus on the bridge.

-

Record videos of sperm movement within the gradient for a defined period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Use image analysis software to track individual sperm trajectories.

-

Quantify chemotaxis by calculating the chemotactic index (the number of sperm moving towards the chemoattractant well divided by the total number of motile sperm) or by analyzing the directionality of sperm tracks.[11]

-

Single-Cell Calcium Imaging

This protocol allows for the real-time visualization of changes in intracellular Ca²⁺ concentration in individual sperm in response to this compound.

Materials:

-

Motile human sperm suspension (prepared as in the chemotaxis assay)

-

Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM or Fluo-3 AM)

-

Pluronic F-127

-

DMSO

-

Perfusion chamber with a coverslip coated with poly-D-lysine

-

Inverted fluorescence microscope with a high-speed camera and appropriate filter sets

-

Perfusion system

-

Image analysis software

Procedure:

-

Dye Loading:

-

Prepare a stock solution of the Ca²⁺ indicator dye in DMSO.

-

Dilute the dye stock solution in sperm washing medium to the final loading concentration (e.g., 2-5 µM Fluo-4 AM). Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

-

Incubate the prepared sperm suspension with the dye solution at 37°C for 30-45 minutes in the dark.

-

Wash the sperm twice to remove extracellular dye.

-

-

Chamber Preparation and Cell Immobilization:

-

Add a drop of the dye-loaded sperm suspension to the poly-D-lysine-coated coverslip of the perfusion chamber and allow the sperm to adhere for 10-15 minutes.

-

Mount the chamber on the microscope stage and connect it to the perfusion system.

-

-

Imaging and Stimulation:

-

Start the perfusion with the control medium to establish a baseline fluorescence.

-

Begin recording a time-lapse series of fluorescence images.

-

Switch the perfusion to the medium containing this compound at the desired concentration.

-

Continue recording to capture the Ca²⁺ response.

-

At the end of the experiment, perfuse with a solution containing a Ca²⁺ ionophore (e.g., ionomycin) to obtain the maximum fluorescence signal (Fmax) and then with a Ca²⁺-free medium containing EGTA to obtain the minimum fluorescence signal (Fmin).

-

-

Data Analysis:

Computer-Assisted Sperm Analysis (CASA)

CASA provides objective and quantitative measurements of various sperm motility parameters.

Materials:

-

Human semen sample

-

Sperm washing medium

-

This compound and control solutions

-

CASA system (microscope with a high-speed camera and specialized software)

-

Analysis chamber (e.g., Makler or Leja chamber) of a defined depth

Procedure:

-

Sample Preparation:

-

Prepare capacitated sperm suspensions as previously described.

-

Divide the sperm suspension into two aliquots: one for the control and one for the this compound treatment.

-

Incubate the aliquots with the respective solutions for a defined period.

-

-

CASA System Setup:

-

Calibrate the CASA system according to the manufacturer's instructions.

-

Set the analysis parameters, including frame rate (e.g., 50-60 Hz), number of frames to analyze, and cell size limits.

-

-

Analysis:

-

Load a small volume of the sperm suspension into the analysis chamber.

-

Place the chamber on the heated microscope stage (37°C).

-

Allow the sample to stabilize for a few seconds.

-

Capture and analyze multiple fields to ensure a representative sample of the sperm population.

-

-

Data Acquisition and Interpretation:

-

The CASA software will automatically track sperm and calculate various motility parameters, including:

-

VCL (Curvilinear Velocity): The total distance moved by the sperm head divided by the time of tracking.

-

VSL (Straight-Line Velocity): The straight-line distance between the start and end points of the track divided by the time of tracking.

-

VAP (Average Path Velocity): The velocity over a smoothed, average path.

-

LIN (Linearity): The ratio of VSL to VCL (VSL/VCL).

-

STR (Straightness): The ratio of VSL to VAP (VSL/VAP).

-

ALH (Amplitude of Lateral Head Displacement): The maximum lateral displacement of the sperm head from its average path.

-

BCF (Beat Cross Frequency): The frequency with which the sperm head crosses the average path.

-

-

Compare the parameters between the control and this compound-treated groups to quantify the effect of the chemoattractant on sperm motility.[15][16][17][18][19]

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for a sperm chemotaxis experiment and the logical relationship between the key experimental observations.

Caption: General experimental workflow for studying this compound-induced sperm chemotaxis.

Caption: Logical relationships in the mechanism of this compound-induced sperm chemotaxis.

Conclusion

The study of this compound's mechanism of action has provided invaluable insights into the complex process of human sperm chemotaxis. The elucidation of the hOR1D2-mediated signaling pathway, culminating in the modulation of the CatSper channel and a subsequent calcium influx, has significantly advanced our understanding of the molecular events that guide sperm to the oocyte. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate this fascinating area of reproductive biology. The quantitative data presented underscore the sensitivity and specificity of this chemosensory system.

For professionals in drug development, the components of this signaling pathway represent potential targets for the development of novel non-hormonal contraceptives or, conversely, therapies to address certain forms of male infertility. A deeper understanding of the nuances of this pathway, including the precise link between cAMP and CatSper activation, will be critical for the successful translation of this basic research into clinical applications. The continued exploration of this compound-induced sperm chemotaxis promises to uncover further secrets of fertilization and open new avenues for reproductive health.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Trends in sperm quality by computer-assisted sperm analysis of 49,189 men during 2015–2021 in a fertility center from China [frontiersin.org]

- 3. Molecular Mechanism for Human Sperm Chemotaxis Mediated by Progesterone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Ca2+ channel CatSper is not activated by cAMP/PKA signaling but directly affected by chemicals used to probe the action of cAMP and PKA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Ca2+ channel CatSper is not activated by cAMP/PKA signaling but directly affected by chemicals used to probe the action of cAMP and PKA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The CatSper channel: a polymodal chemosensor in human sperm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijdb.ehu.eus [ijdb.ehu.eus]

- 11. Testing Human Sperm Chemotaxis: How to Detect Biased Motion in Population Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acrosome Reaction and Ca2+ Imaging in Single Human Spermatozoa: New Regulatory Roles of [Ca2+]i - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring Intracellular Ca2+ Changes in Human Sperm using Four Techniques: Conventional Fluorometry, Stopped Flow Fluorometry, Flow Cytometry and Single Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring intracellular Ca2+ changes in human sperm using four techniques: conventional fluorometry, stopped flow fluorometry, flow cytometry and single cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Computer-Aided Sperm Analysis (CASA) of sperm motility and hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Computer-Aided Sperm Analysis (Chapter 6) - A Practical Guide to Basic Laboratory Andrology [cambridge.org]

- 17. researchgate.net [researchgate.net]

- 18. Standard Semen Analysis: Computer-Assisted Semen Analysis (Chapter 2) - Manual of Sperm Function Testing in Human Assisted Reproduction [cambridge.org]

- 19. m.youtube.com [m.youtube.com]

Bourgeonal's Role in Human Fertilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of Bourgeonal in human fertilization. It details the molecular mechanisms, signaling pathways, and experimental methodologies used to investigate this phenomenon, presenting quantitative data and visual representations to facilitate a comprehensive understanding for research and development applications.

Introduction: The Olfactory Connection to Fertilization

The journey of sperm to the oocyte is a complex process guided by various chemical and physical cues. Among these, chemotaxis, the directed movement of cells in response to a chemical gradient, plays a crucial role. A surprising discovery in this field was the identification of olfactory receptors on the surface of human sperm, suggesting a mechanism akin to the sense of smell guides them towards the egg.[1][2] this compound, a synthetic lily-of-the-valley odorant, has been identified as a potent chemoattractant for human sperm, acting through a specific olfactory receptor.[3][4] This guide explores the intricate details of this compound's interaction with sperm and its implications for fertility and contraception.

The hOR17-4 Receptor: this compound's Gateway to Sperm

The primary target of this compound in human sperm is the olfactory receptor hOR17-4, also known as OR1D2.[5] This G-protein-coupled receptor (GPCR) is expressed not only in the olfactory epithelium of the nose but also on the midpiece of mature spermatozoa. The bifunctional nature of this receptor highlights a conserved chemical sensing mechanism utilized in both olfaction and reproduction. Studies have shown a correlation between reduced olfactory perception of this compound and idiopathic male infertility, suggesting that the functionality of hOR17-4 is critical for successful fertilization.

The this compound-Induced Signaling Cascade

The binding of this compound to hOR17-4 initiates a rapid and transient signaling cascade within the sperm cell, ultimately leading to chemotactic behavior. While the precise sequence of events is still a subject of some debate, a general framework has been established.

G-Protein Activation and Second Messenger Production

Upon this compound binding, the hOR17-4 receptor activates a stimulatory G-protein (Gαs/olf). This, in turn, stimulates particulate adenylate cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). However, some studies have reported that this compound does not significantly elevate overall cAMP levels in human sperm, suggesting a highly localized signaling mechanism or the involvement of alternative pathways.

The Critical Role of Calcium Influx

A key event in the this compound-induced signaling pathway is a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i). This Ca²⁺ influx is essential for altering the flagellar beating pattern, which results in a change in the sperm's swimming trajectory towards the this compound gradient. The Ca²⁺ signal originates in the midpiece of the sperm, consistent with the localization of the hOR17-4 receptor. The CatSper (cation channels of sperm) ion channels are implicated as the primary conduits for this Ca²⁺ entry, although the exact mechanism of their activation by the this compound signaling cascade is still under investigation. Some evidence suggests a G-protein-dependent activation of CatSper, while other studies propose a more direct, albeit less sensitive, activation by this compound itself.

Signaling Pathway Diagram

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data reported in the literature regarding the effects of this compound on human sperm.

Table 1: Effective Concentrations of this compound

| Parameter | Effective Concentration | Reference(s) |

| Induction of Sperm Chemotaxis | 10⁻⁸ M and higher | |

| Initial Ca²⁺ Response Threshold | Low nanomolar range | |

| Ascending Gradient for Chemotaxis Assay | 10⁻⁹ to 10⁻⁵ M |

Table 2: Effects of Inhibitors on this compound-Induced Responses

| Inhibitor | Target | Effect on this compound Response | Concentration Used | Reference(s) |

| Undecanal | hOR17-4 Antagonist | Inhibition of chemotaxis and Ca²⁺ signals | 10⁻⁹ to 10⁻⁷ M | |

| MDL-12,330A | Adenylate Cyclase | Inhibition of Ca²⁺ response | 50 µM | |

| SQ22536 | Particulate Adenylate Cyclase | Inhibition of Ca²⁺ signaling and chemotaxis | 0.1 - 10 mM (IC₅₀ of ~2 mM for Ca²⁺ inhibition) | |

| U73122 | Phospholipase C | No significant inhibition | 50 µM |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study this compound's effect on human sperm.

Sperm Preparation and Capacitation

-

Semen Collection and Liquefaction: Semen samples are obtained from healthy donors after a period of sexual abstinence (typically 2-5 days). The samples are allowed to liquefy at 37°C for 30-60 minutes.

-

Sperm Selection: Motile sperm are separated from seminal plasma, immotile sperm, and other cells using techniques such as density gradient centrifugation (e.g., with Percoll) or a swim-up procedure.

-

Capacitation: The selected sperm are incubated in a capacitation medium (e.g., Ham's F-10 or Human Tubal Fluid medium) supplemented with bovine serum albumin (BSA) or human serum albumin (HSA) at 37°C in a 5% CO₂ atmosphere for at least 1 hour. This process mimics the physiological changes sperm undergo in the female reproductive tract to become competent for fertilization.

Sperm Chemotaxis Assay

A common method to assess sperm chemotaxis towards this compound is the use of a microfluidic device or a capillary assay.

-

Microfluidic Device Assay:

-

A microfluidic device with a central chamber and channels leading to chemoattractant and control wells is used.

-

A stable concentration gradient of this compound is established in one of the channels.

-

Capacitated sperm are introduced into the central chamber.

-

After an incubation period (e.g., 30 minutes at 37°C), the number of sperm that have migrated into the this compound-containing channel versus the control channel is quantified.

-

-

Capillary Assay:

-

A capillary tube is filled with the chemoattractant (this compound) solution.

-

The capillary is placed in a chamber containing a suspension of capacitated sperm.

-

After incubation, the number of sperm that have migrated into the capillary is counted and compared to a control capillary containing only buffer.

-

Calcium Imaging

This technique allows for the real-time visualization of changes in intracellular calcium in response to this compound.

-

Loading with Ca²⁺ Indicator: Capacitated sperm are loaded with a fluorescent Ca²⁺ indicator dye, such as Fura-2 AM.

-

Immobilization: Sperm are often immobilized on a coverslip coated with a substance like poly-L-lysine to facilitate imaging of individual cells.

-

Perfusion and Stimulation: The immobilized sperm are placed on a microscope stage and perfused with a buffer solution. This compound is then introduced into the perfusion system to stimulate the sperm.

-

Image Acquisition: Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are recorded using a fluorescence microscope equipped with a sensitive camera. The ratio of fluorescence at two different excitation wavelengths (for ratiometric dyes like Fura-2) is calculated to determine the relative [Ca²⁺]i.

Logical Relationships in this compound-Mediated Chemotaxis

The sequence of events from this compound exposure to directed sperm movement can be summarized in a logical cause-and-effect diagram.

Implications for Drug Development

The elucidation of this compound's role in sperm chemotaxis opens up new avenues for the development of novel contraceptives and fertility treatments.

-

Contraception: Antagonists of the hOR17-4 receptor, such as undecanal, could potentially be developed as non-hormonal contraceptives that work by disrupting the sperm's ability to navigate towards the egg. Similarly, inhibitors of key downstream signaling components, like particulate adenylate cyclase, represent promising targets.

-

Fertility Treatments: For cases of idiopathic infertility linked to defects in sperm chemotaxis, agonists of hOR17-4 or compounds that modulate the downstream signaling pathway could be explored to enhance sperm guidance and improve the chances of fertilization in assisted reproductive technologies.

Conclusion

This compound's interaction with the hOR17-4 receptor on human sperm provides a fascinating example of chemosensation in a non-olfactory context and underscores its importance in the process of fertilization. The signaling cascade it initiates, characterized by a rapid influx of calcium, is a critical determinant of sperm motility and guidance. A thorough understanding of this mechanism, supported by robust experimental data, is essential for researchers and professionals in the fields of reproductive biology and drug development. Further research into the endogenous ligands of hOR17-4 in the female reproductive tract and the finer details of the downstream signaling pathways will undoubtedly pave the way for innovative approaches to fertility and contraception.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Bourgeonal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bourgeonal, chemically known as 3-(4-tert-butylphenyl)propanal, is an aromatic aldehyde of significant interest in the fragrance industry and the field of reproductive biology.[1] Renowned for its potent lily-of-the-valley scent, it is a key component in many perfumes and cosmetic products.[2][3] Beyond its olfactory properties, this compound has been identified as a potent and specific agonist for the human olfactory receptor OR1D2 (also known as hOR17-4).[1][4] This receptor is uniquely expressed in both the olfactory epithelium and on the surface of human spermatozoa.[5] Its activation by this compound triggers a signaling cascade that modulates sperm motility and chemotaxis, suggesting a potential role in chemical communication between sperm and egg during fertilization.[4][5] This guide provides a comprehensive overview of the synthesis, chemical properties, and biological signaling pathways associated with this compound.

Synthesis of this compound

The primary industrial synthesis of this compound is a two-step process starting from 4-tert-butylbenzaldehyde (B1265539).[4][5] This method involves an aldol (B89426) condensation reaction with acetaldehyde (B116499), followed by a selective hydrogenation of the resulting carbon-carbon double bond.[5]

Synthesis Pathway

The overall reaction scheme is as follows:

-

Step 1: Aldol Condensation: 4-tert-butylbenzaldehyde reacts with acetaldehyde in the presence of a base catalyst (e.g., sodium hydroxide) to form 3-(4-tert-butylphenyl)but-2-enal (also known as 4-tert-butyl cinnamaldehyde).

-

Step 2: Selective Hydrogenation: The intermediate, 4-tert-butyl cinnamaldehyde (B126680), undergoes catalytic hydrogenation. This step selectively reduces the alkene double bond while preserving the aldehyde functional group to yield the final product, this compound.[4]

Alternative, less common synthetic routes include the Heck reaction of 1-bromo-4-tert-butylbenzene (B1210543) with 2-hydroxymethylpropene followed by isomerization, or the reaction of tert-butylbenzene (B1681246) with acrolein diacetate in the presence of a Lewis acid catalyst.[4][6]

Experimental Protocol (Representative)

The following is a representative protocol based on established chemical principles for aldol condensation and selective hydrogenation. Conditions for industrial-scale production may vary.

Step 1: Aldol Condensation of 4-tert-butylbenzaldehyde and Acetaldehyde

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Reagents:

-

4-tert-butylbenzaldehyde

-

Acetaldehyde

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% w/v in water)

-

Ethanol (solvent)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (drying agent)

-

-

Procedure:

-

Charge the flask with 4-tert-butylbenzaldehyde and ethanol. Cool the mixture to 15-20°C in an ice bath.

-

Slowly add the aqueous NaOH solution to the stirred mixture while maintaining the temperature.

-

Add acetaldehyde dropwise from the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature does not exceed 25°C.

-

After the addition is complete, continue stirring at room temperature for an additional 3-5 hours until the reaction is complete (monitored by TLC or GC).

-

Neutralize the reaction mixture with a dilute acid (e.g., HCl) to a pH of ~7.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-tert-butyl cinnamaldehyde. The crude product can be purified by vacuum distillation.

-

Step 2: Selective Hydrogenation of 4-tert-butyl cinnamaldehyde

-

Apparatus: A high-pressure hydrogenation reactor (autoclave) or a standard flask equipped for balloon hydrogenation.

-

Reagents:

-

Crude 4-tert-butyl cinnamaldehyde from Step 1

-

Palladium on carbon (Pd/C, 5-10%) catalyst

-

Solvent (e.g., Ethanol, Ethyl Acetate)

-

-

Procedure:

-

Dissolve the crude 4-tert-butyl cinnamaldehyde in the chosen solvent in the reaction vessel.

-

Add the Pd/C catalyst (typically 1-2% by weight relative to the substrate).

-

Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen (typically 1-5 atm, depending on the apparatus) or maintain a hydrogen atmosphere using a balloon.

-

Stir the mixture vigorously at room temperature. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

-

Monitor the reaction progress by hydrogen uptake or by analytical techniques (GC/TLC) until the starting material is consumed.

-

Once complete, carefully vent the hydrogen and purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.[7][8]

-

Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid at room temperature.[6][7] It is soluble in alcohols and oils but has limited solubility in water.[9]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| IUPAC Name | 3-(4-tert-Butylphenyl)propanal | [6][10] |

| Synonyms | p-tert-Butyldihydrocinnamaldehyde, Lilial | [10][11] |

| CAS Number | 18127-01-0 | [6][10] |

| Molecular Formula | C₁₃H₁₈O | [6][11] |

| Molar Mass | 190.28 g/mol | [10][11] |

| Appearance | Colorless to pale yellow liquid | [6][9] |

| Density | ~0.938 - 0.961 g/cm³ | [2][6] |

| Boiling Point | 265.1 °C at 760 mmHg | [6] |

| Flash Point | 73 °C (163.4 °F) | [2] |

| Refractive Index | 1.508 - 1.512 (at 20°C) | [2][12] |

| Vapor Pressure | 0.0015 mmHg at 20°C | [2] |

| Solubility | Soluble in Chloroform, DMSO, Ethanol | [12] |

Table 2: Spectroscopic Data Summary

Spectroscopic analysis is essential for the structural confirmation of this compound.

| Technique | Key Characteristics |

| Mass Spec. (MS) | The mass spectrum shows a molecular ion peak (M+) corresponding to its molecular weight (190.28 g/mol ). Characteristic fragmentation patterns arise from the loss of the aldehyde group and cleavage of the propyl chain.[9][13][14] |

| Infrared (IR) | The IR spectrum displays a strong, characteristic absorption band for the carbonyl (C=O) stretch of the aldehyde group at approximately 1720-1740 cm⁻¹. C-H stretching vibrations for the aldehyde proton appear around 2720 and 2820 cm⁻¹. Aromatic C-H and C=C bands are also present.[15] |

| NMR (¹H, ¹³C) | ¹H NMR: Shows characteristic signals for the aldehyde proton (~9.8 ppm), aromatic protons (~7.0-7.3 ppm), the aliphatic chain protons (triplets and multiplets between 2.5-3.0 ppm), and a sharp singlet for the nine equivalent protons of the tert-butyl group (~1.3 ppm). ¹³C NMR: Shows a signal for the carbonyl carbon at ~202 ppm, signals for the aromatic carbons, and signals for the aliphatic and tert-butyl carbons.[9] |

Full spectra are available for reference in databases such as SpectraBase.[9]

Biological Properties and Signaling Pathway

This compound is a key molecule in the study of human chemosensation and reproduction. It acts as a chemoattractant for human sperm, a phenomenon mediated by the olfactory receptor OR1D2, which is expressed on the sperm's midpiece.[5][16]

Mechanism of Action

The binding of this compound to OR1D2 initiates a complex signaling cascade that results in an increase in intracellular calcium concentration ([Ca²⁺]i), leading to hyperactivation of the sperm's flagellum and directed swimming.[5][6]

There is ongoing research and debate regarding the precise downstream pathway:

-

Classical GPCR Pathway: The initial hypothesis proposed that this compound binding to the G-protein-coupled receptor (GPCR) OR1D2 activates an olfactory-specific G-protein (Gαs/olf).[2][10] This in turn stimulates membrane-bound adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[3][10] The rise in cAMP was thought to open cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Ca²⁺.[3][17]

-

CatSper Channel Activation: More recent studies suggest a more direct role for the principal sperm Ca²⁺ channel, CatSper.[6][7] Some evidence indicates that this compound can directly activate CatSper, bypassing the need for a cAMP-mediated pathway.[7][18] Other research suggests that the OR1D2 receptor is still required and that its activation leads to CatSper opening through a G-protein-dependent mechanism, though the role of cAMP in this specific context is debated.[2][10]

This dual-front research highlights the complexity of sperm chemotaxis. It is plausible that both direct and indirect mechanisms contribute to the Ca²⁺ influx that drives sperm motility.

References

- 1. 3-(4-Tert-butylphenyl)propanal|this compound|CAS 18127-01-0 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Interaction between cAMP and intracellular Ca(2+)-signaling pathways during odor-perception and adaptation in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(4-tert-Butylphenyl)propanal ;this compound - News - KUNSHAN ODOWELL CO.,LTD [odowell.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. The CatSper channel: a polymodal chemosensor in human sperm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The CatSper channel: a polymodal chemosensor in human sperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. biorxiv.org [biorxiv.org]

- 11. This compound | C13H18O | CID 64832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. researchgate.net [researchgate.net]

- 17. The cyclic AMP signaling pathway in the rodent main olfactory system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Bourgeonal: A Technical Guide for Researchers

An In-depth Examination of the Chemico-Biological Properties and Signaling Mechanisms of 3-(4-tert-butylphenyl)propanal

Abstract

Bourgeonal, a synthetic aromatic aldehyde, is a molecule of significant interest in fields ranging from perfumery to reproductive biology. Initially recognized for its potent lily-of-the-valley fragrance, this compound has been identified as a potent chemoattractant for human spermatozoa. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, and its complex role in sperm chemotaxis. The guide delves into the ongoing scientific debate surrounding its signaling pathway, presenting evidence for both the canonical olfactory receptor-mediated mechanism and the direct activation of the CatSper ion channel. Detailed experimental protocols are provided to facilitate further research in this area.

Chemical and Physical Properties

This compound, systematically named 3-(4-tert-butylphenyl)propanal, is a pale yellow liquid at room temperature.[1] It is widely used in the fragrance industry for its characteristic floral, watery, and green scent.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 18127-01-0 | [2][3][4] |

| Molecular Formula | C13H18O | |

| Molecular Weight | 190.28 g/mol | |

| Appearance | Pale yellow liquid | |

| Boiling Point | 265.1 °C | |

| Density | 0.938 g/cm³ | |

| Synonyms | 3-(4-tert-butylphenyl)propanal, p-tert-Butyldihydrocinnamaldehyde |

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through a two-step process involving an aldol (B89426) condensation followed by hydrogenation.

Experimental Protocol: Synthesis via Aldol Condensation and Hydrogenation

Step 1: Aldol Condensation (Claisen-Schmidt Reaction)

This step involves the reaction of 4-tert-butylbenzaldehyde (B1265539) with acetaldehyde (B116499) in the presence of a base to form 4-tert-butylcinnamaldehyde.

-

Materials: 4-tert-butylbenzaldehyde, acetaldehyde, sodium hydroxide (B78521) (or other suitable base), ethanol (B145695) (or other suitable solvent).

-

Procedure:

-

Prepare a solution of sodium hydroxide in ethanol in a reaction vessel equipped with a stirrer and cooling system.

-

Slowly add a mixture of 4-tert-butylbenzaldehyde and acetaldehyde to the basic solution while maintaining a controlled temperature.

-

Allow the reaction to proceed until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the 4-tert-butylcinnamaldehyde.

-

Purify the product, for example, by distillation under reduced pressure.

-

Step 2: Catalytic Hydrogenation

The intermediate, 4-tert-butylcinnamaldehyde, is then hydrogenated to yield this compound.

-

Materials: 4-tert-butylcinnamaldehyde, hydrogen gas, a suitable catalyst (e.g., Palladium on carbon, Raney nickel), ethanol (or other suitable solvent).

-

Procedure:

-

Dissolve the 4-tert-butylcinnamaldehyde in a suitable solvent in a hydrogenation reactor.

-

Add the catalyst to the solution.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Maintain the reaction under controlled temperature and pressure with vigorous stirring until the uptake of hydrogen ceases.

-

Filter the reaction mixture to remove the catalyst.

-

Purify the resulting this compound by distillation under reduced pressure.

-

Biological Activity: Sperm Chemotaxis

In 2003, a seminal study revealed that this compound acts as a chemoattractant for human spermatozoa in vitro. This discovery opened a new avenue of research into the mechanisms of human fertilization. It was found that this compound activates an olfactory receptor, OR1D2 (previously known as hOR17-4), which is expressed on the surface of sperm cells. This activation leads to an increase in intracellular calcium ions, causing the sperm to swim approximately twice as fast.

The Signaling Pathway: An Ongoing Debate

The precise signaling cascade initiated by this compound in human sperm is a subject of active research and debate. Two primary models have been proposed: a canonical olfactory signaling pathway and a direct activation of the CatSper ion channel.

The Olfactory Receptor (OR1D2) Mediated Pathway

This model suggests a signaling cascade analogous to that found in olfactory sensory neurons.

-

Mechanism:

-

This compound binds to the G-protein coupled receptor, OR1D2, on the sperm's plasma membrane.

-

This binding activates an associated G-protein (Gαs).

-

The activated G-protein stimulates membrane-bound adenylyl cyclase (mAC).

-

Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

The increase in intracellular cAMP leads to the opening of the CatSper (cation channel of sperm) ion channel.

-

The influx of calcium ions through the CatSper channel triggers changes in sperm motility, leading to chemotaxis.

-

References

The Evolutionary Significance of Bourgeonal Sensitivity in Males: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

The ability of human spermatozoa to navigate the female reproductive tract and locate the oocyte is a critical determinant of fertilization success. This process, known as chemotaxis, is guided by chemical cues, and emerging evidence points to a fascinating link between the olfactory system and reproduction. Bourgeonal, a synthetic lily-of-the-valley odorant, has been identified as a potent chemoattractant for human sperm. This technical guide delves into the evolutionary significance of this compound sensitivity in males, exploring its molecular mechanisms, the role of the olfactory receptor OR1D2, and the implications for male fertility. We present a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development investigating novel diagnostics and therapeutics for male infertility.

Introduction

The journey of the spermatozoon to the oocyte is a remarkable feat of cellular navigation. While physical guidance cues within the female reproductive tract play a role, the final stages of this journey are believed to be orchestrated by a precise chemical communication system. The discovery that human sperm express olfactory receptors, similar to those found in the nasal epithelium, has opened up a new frontier in reproductive biology.

One of the most well-studied chemoattractants in this context is this compound, an aromatic aldehyde. In vitro studies have demonstrated that this compound can trigger a chemotactic response in human sperm, causing them to swim towards a concentration gradient of the odorant.[1] This observation has led to the hypothesis that an endogenous, this compound-like substance may be secreted by the oocyte or its surrounding cells to guide sperm.

A particularly intriguing aspect of this compound sensitivity is the observed superiority in olfactory detection among human males compared to females.[2] This is a rare finding in olfaction research and strongly suggests an evolutionary adaptation linked to reproduction. The heightened sensitivity in males could be a selectable trait, as the receptor responsible for detecting this compound in the nose, OR1D2 (also known as hOR17-4), is the very same receptor that mediates chemotaxis in sperm.[3]

This guide will provide a detailed examination of the evolutionary and molecular underpinnings of this compound sensitivity in males, with a focus on its implications for fertility and potential as a biomarker or therapeutic target.

The Molecular Basis of this compound-Induced Sperm Chemotaxis

The response of human spermatozoa to this compound is mediated by the olfactory receptor OR1D2, a G-protein coupled receptor (GPCR) located on the midpiece of the sperm flagellum.[4][5] The binding of this compound to OR1D2 initiates a complex signaling cascade that ultimately alters the sperm's swimming pattern, guiding it towards the source of the chemoattractant.

The OR1D2 Receptor and its Ligand

OR1D2 is a member of the large family of olfactory receptors and is expressed in both the olfactory epithelium and the testes.[5] this compound has been identified as a potent agonist for this receptor.[6] While the natural, endogenous ligand for OR1D2 in the female reproductive tract remains to be definitively identified, the specificity of the this compound-OR1D2 interaction provides a valuable tool for studying the mechanisms of sperm chemotaxis.[7] Computational modeling suggests that this compound forms a hydrogen bond with the phenylalanine 168 residue within the binding pocket of the OR1D2 receptor, which is formed by transmembrane domains 3, 4, 5, and 7.[8]

The Signaling Pathway

The binding of this compound to OR1D2 is believed to trigger a canonical G-protein signaling cascade, although some evidence also points to a more direct activation of downstream effectors. The current understanding of the primary pathway is as follows:

-

G-Protein Activation: Upon this compound binding, OR1D2 undergoes a conformational change, leading to the activation of a G-protein. While the specific G-protein alpha subunit has not been definitively identified in sperm, in the olfactory system, it is typically Gαolf.

-

Adenylyl Cyclase Activation: The activated G-protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[9]

-

cAMP as a Second Messenger: The increase in intracellular cAMP concentration acts as a second messenger, activating downstream effector molecules.

-

Calcium Channel Opening: cAMP is thought to directly or indirectly lead to the opening of calcium channels, causing an influx of extracellular Ca2+ into the sperm.[4]

-

Modulation of Flagellar Beat: The rise in intracellular calcium concentration is a key event that modulates the asymmetry of the flagellar beat, causing a change in the sperm's swimming direction towards the this compound gradient.

However, there is also compelling evidence suggesting that this compound, at high concentrations, may directly activate the CatSper (cation channel of sperm) ion channel, bypassing the G-protein-cAMP pathway.[3][10] This suggests a potential dual mechanism for this compound-induced calcium influx.

Diagram of the this compound Signaling Pathway in Human Sperm

Caption: Proposed signaling pathways for this compound-induced sperm chemotaxis.

Quantitative Data on this compound Sensitivity and Sperm Response

The following tables summarize key quantitative data from studies on this compound sensitivity and its effects on sperm.

Table 1: Olfactory Thresholds for this compound in Human Males

| Group | Mean Olfactory Threshold (ppb) | Standard Deviation | p-value | Reference |

| Fertile Males | 13 | N/A | < 0.05 | [2] |

| Fertile Females | 26 | N/A | [2] | |

| Infertile Males (Idiopathic) | 10.5 | 3.7 | 0.006 | [6] |

| Fertile Male Controls | 14.0 | 2.8 | [6] |

Table 2: Effect of this compound on Sperm Motility Parameters (CASA)

| Parameter | Description | This compound Effect | Reference |

| VCL (Curvilinear Velocity) | The total distance a sperm head moves in a given time. | Increase | [11] |

| VSL (Straight-Line Velocity) | The straight-line distance a sperm head moves in a given time. | No significant change | [6] |

| VAP (Average Path Velocity) | The average velocity of the sperm head along its actual path. | No significant change | [6] |

| LIN (Linearity) | The ratio of VSL to VCL (VSL/VCL). | Decrease | [11] |

| STR (Straightness) | The ratio of VSL to VAP (VSL/VAP). | Increase | [6] |

| WOB (Wobble) | The ratio of VAP to VCL (VAP/VCL). | Decrease | [11] |

| ALH (Amplitude of Lateral Head Displacement) | The maximum lateral displacement of the sperm head. | Increase | [11] |

| BCF (Beat Cross Frequency) | The frequency with which the sperm head crosses the average path. | No significant change | [6] |

Table 3: this compound-Induced Intracellular Calcium Changes

| This compound Concentration | Response | Method | Reference |

| Dose-dependent | Increase in intracellular Ca²⁺ | Fluo-4 fluorescence imaging | [11] |

| 10 µM | Significant increase in Ca²⁺ | Fluo-4 fluorescence imaging | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-induced sperm chemotaxis.

Sperm Preparation for Chemotaxis Assays

-

Semen Collection and Liquefaction: Obtain semen samples from healthy donors after 2-5 days of sexual abstinence. Allow the samples to liquefy at 37°C for 30-60 minutes.

-

Sperm Selection: Separate motile sperm from the seminal plasma using a density gradient centrifugation method (e.g., Percoll or PureCeption) or a swim-up technique.

-

Washing and Resuspension: Wash the selected sperm pellet with a suitable buffer (e.g., Human Tubal Fluid medium supplemented with human serum albumin) and resuspend to a final concentration of 5-10 x 10^6 sperm/mL.

-

Capacitation: Incubate the sperm suspension for 3-4 hours at 37°C in a 5% CO2 atmosphere to induce capacitation, a series of physiological changes that sperm must undergo to be competent to fertilize an oocyte.

Sperm Chemotaxis Assay (Microfluidic Device)

-

Device Preparation: Use a microfluidic device designed for chemotaxis assays, typically consisting of a central channel connected to side channels for creating a chemical gradient.

-

Gradient Formation: Introduce the control medium into one side channel and the this compound-containing medium (at the desired concentration) into the other side channel. Allow the gradient to establish for a defined period (e.g., 30 minutes).

-

Sperm Introduction: Introduce the capacitated sperm suspension into the central channel.

-

Observation and Analysis: Record sperm movement within the device using a microscope equipped with a camera. Analyze the recordings using sperm tracking software to determine the chemotactic index (the net displacement of sperm towards the chemoattractant).

Diagram of a Microfluidic Chemotaxis Assay Workflow

Caption: Workflow for a typical sperm chemotaxis assay using a microfluidic device.

Calcium Imaging in Human Sperm

-

Sperm Preparation and Capacitation: Prepare sperm as described in section 4.1.

-

Dye Loading: Incubate the capacitated sperm with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at a final concentration of 1-5 µM for 30-60 minutes at 37°C in the dark.

-

Washing: Gently wash the sperm to remove excess dye.

-

Imaging: Place the dye-loaded sperm in an imaging chamber on a fluorescence microscope.

-

Stimulation: Perfuse the chamber with a solution containing this compound and record the changes in fluorescence intensity over time.

-

Analysis: Analyze the fluorescence data to quantify the changes in intracellular calcium concentration in response to this compound stimulation.

Computer-Aided Sperm Analysis (CASA)

-

Sample Preparation: Prepare a slide with a defined chamber depth (e.g., 20 µm) and load a small volume of the sperm suspension.

-

Image Acquisition: Place the slide on the heated stage (37°C) of a microscope connected to a CASA system. The system will capture a series of images at a high frame rate (e.g., 50-60 Hz).

-

Sperm Tracking: The CASA software will automatically identify and track the movement of individual sperm heads.

-

Kinematic Parameter Calculation: The software calculates various kinematic parameters for each tracked sperm, including VCL, VSL, VAP, LIN, STR, WOB, ALH, and BCF.

-

Data Analysis: The data can be analyzed to determine the percentage of motile and progressively motile sperm, as well as the distribution of different sperm subpopulations based on their motility characteristics.

Evolutionary Significance and Implications for Male Fertility

The heightened olfactory sensitivity to this compound in males, coupled with the role of the OR1D2 receptor in sperm chemotaxis, provides a compelling case for the evolutionary significance of this chemosensory system in human reproduction.

Sexual Selection and Reproductive Advantage

The male-specific superiority in detecting this compound suggests that this trait may have been subject to sexual selection.[12] Males with a more sensitive OR1D2 receptor, both in their nose and on their sperm, may have had a reproductive advantage. More efficient sperm chemotaxis could lead to a higher probability of fertilization, especially in scenarios of low sperm count or competitive fertilization. This selective pressure could have driven the evolution of a more finely tuned olfactory-reproductive axis in males.

OR1D2 Polymorphisms and Male Infertility

The link between this compound sensitivity and male fertility is further supported by studies on genetic variations within the OR1D2 gene.[6] Certain single nucleotide polymorphisms (SNPs) in the OR1D2 gene have been associated with idiopathic male infertility.[6] Men with reduced olfactory sensitivity to this compound have also been found to have a higher incidence of unexplained infertility, and their sperm show a diminished chemotactic response to this compound in vitro.[4] This suggests that a compromised OR1D2 function, whether due to genetic factors or other causes, can directly impact a man's reproductive potential.

The study of olfactory receptor gene evolution in primates reveals a general trend of gene loss, which is thought to be associated with a reduced reliance on the sense of smell.[7] However, the conservation of a functional OR1D2 in humans, and its apparent role in reproduction, suggests that it has been maintained by selective pressure.

Diagram of the Logical Relationship between this compound Sensitivity and Male Fertility

Caption: The relationship between OR1D2 function, this compound sensitivity, and male fertility outcomes.

Future Directions and Drug Development

The understanding of the role of this compound sensitivity and the OR1D2 receptor in male fertility opens up several avenues for future research and therapeutic development.

-

Diagnostics: Olfactory testing for this compound sensitivity could potentially be developed as a non-invasive screening tool for a subset of idiopathic male infertility.

-

Therapeutics: The development of specific and potent agonists for OR1D2 could be explored as a potential treatment to enhance sperm motility and chemotaxis in assisted reproductive technologies (ART).

-

Contraception: Conversely, the development of OR1D2 antagonists could represent a novel approach to non-hormonal male contraception by inhibiting sperm's ability to locate the egg.

-

Endogenous Ligand Identification: A key area of future research is the identification of the natural ligand(s) for OR1D2 in the female reproductive tract. This would provide a more physiologically relevant understanding of sperm chemotaxis.

Conclusion

The sensitivity of human males to this compound is a fascinating example of the intricate interplay between the olfactory and reproductive systems. The dual role of the OR1D2 receptor in both smell and sperm guidance provides a compelling explanation for the evolutionary selection of heightened this compound sensitivity in males. The association between impaired OR1D2 function and male infertility underscores the clinical relevance of this chemosensory pathway. Further research into the molecular details of this compound-induced sperm chemotaxis and the identification of its endogenous counterpart holds significant promise for the development of novel diagnostic and therapeutic strategies to address male infertility. This technical guide provides a solid foundation for researchers and clinicians working at the forefront of this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Polymorphisms in estrogen receptors predict the risk of male infertility: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Association of Novel Single Nucleotide Polymorphisms of Genes Involved in Cell Functions with Male Infertility: A Study of Male Cases in Northwest Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]